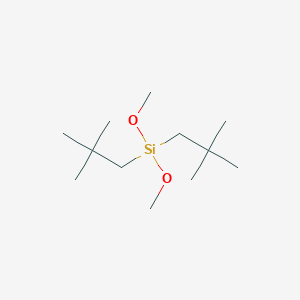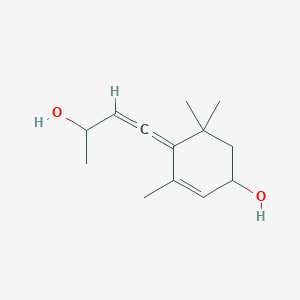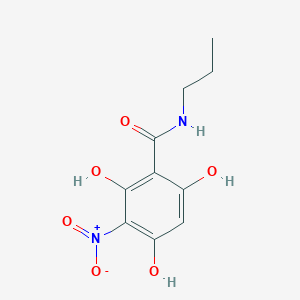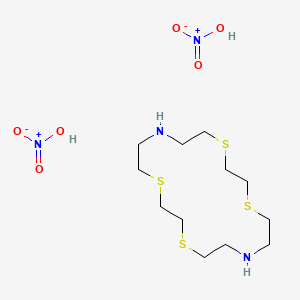
Nitric acid;1,4,10,13-tetrathia-7,16-diazacyclooctadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nitric acid;1,4,10,13-tetrathia-7,16-diazacyclooctadecane is a complex chemical compound that combines the properties of nitric acid with a macrocyclic ligand known as 1,4,10,13-tetrathia-7,16-diazacyclooctadecane. This compound is notable for its unique structure, which includes both nitrogen and sulfur atoms within a large ring, making it a versatile ligand in coordination chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,10,13-tetrathia-7,16-diazacyclooctadecane typically involves the cyclization of linear precursors containing nitrogen and sulfur atoms. One common method is the reaction of diethanolamine with thioglycolic acid under controlled conditions to form the macrocyclic ring. The reaction is usually carried out in a solvent such as ethanol, with the temperature carefully controlled to promote cyclization and minimize side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the purification of the final product through techniques such as recrystallization or chromatography to ensure high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,4,10,13-tetrathia-7,16-diazacyclooctadecane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atoms can participate in reduction reactions, often leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the atoms in the ring is replaced by another nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Nucleophiles: Halides, thiols, and amines are common nucleophiles used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while reduction of the nitrogen atoms can produce various amines.
科学研究应用
Chemistry
In chemistry, 1,4,10,13-tetrathia-7,16-diazacyclooctadecane is used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which can be studied for their structural and electronic properties .
Biology
In biological research, this compound can be used to study the interactions between metal ions and biological molecules. Its ability to form stable complexes makes it useful in investigating the role of metal ions in biological systems .
Medicine
In medicine, the compound’s metal complexes are explored for their potential therapeutic applications. For example, complexes with platinum or palladium may exhibit anticancer properties .
Industry
Industrially, the compound is used in the development of new materials, such as catalysts and sensors. Its unique structure allows it to interact with various substrates, making it valuable in material science .
作用机制
The mechanism by which 1,4,10,13-tetrathia-7,16-diazacyclooctadecane exerts its effects involves the coordination of metal ions. The nitrogen and sulfur atoms in the ring can donate electron pairs to metal ions, forming stable complexes. These complexes can then participate in various chemical reactions, depending on the nature of the metal ion and the surrounding environment .
相似化合物的比较
Similar Compounds
1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: Similar in structure but contains oxygen atoms instead of sulfur.
1,4,7,10-tetraazacyclododecane: A smaller ring with only nitrogen atoms.
1,4,8,11-tetraazacyclotetradecane: Another macrocyclic ligand with nitrogen atoms.
Uniqueness
1,4,10,13-tetrathia-7,16-diazacyclooctadecane is unique due to the presence of both nitrogen and sulfur atoms in its ring structure. This combination allows it to form more diverse and stable complexes with metal ions compared to similar compounds that contain only nitrogen or oxygen atoms .
属性
CAS 编号 |
138372-71-1 |
|---|---|
分子式 |
C12H28N4O6S4 |
分子量 |
452.6 g/mol |
IUPAC 名称 |
nitric acid;1,4,10,13-tetrathia-7,16-diazacyclooctadecane |
InChI |
InChI=1S/C12H26N2S4.2HNO3/c1-5-15-9-10-17-7-3-14-4-8-18-12-11-16-6-2-13-1;2*2-1(3)4/h13-14H,1-12H2;2*(H,2,3,4) |
InChI 键 |
AACAVMVIHGERHO-UHFFFAOYSA-N |
规范 SMILES |
C1CSCCSCCNCCSCCSCCN1.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one](/img/structure/B14274186.png)

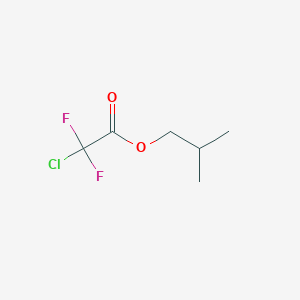
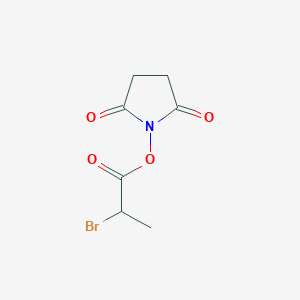
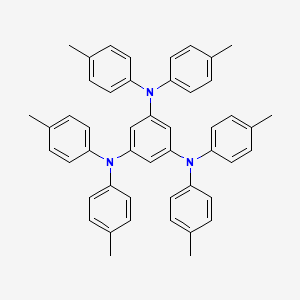
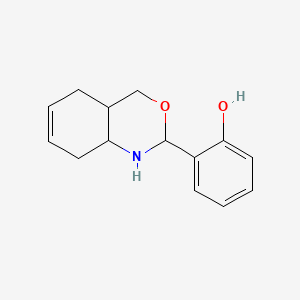

![Acetamide, N-[4-(4-chlorobutoxy)-2-nitrophenyl]-](/img/structure/B14274232.png)
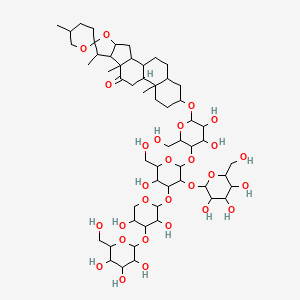
![2-Methyl-N,N-bis[(quinolin-2-yl)sulfanyl]propan-2-amine](/img/structure/B14274243.png)
